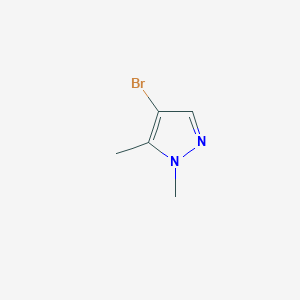
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic approaches have been reported for the preparation of this compound. One notable route involves the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate, followed by stereocontrolled hydrogenation of the enamine double bond. The final product is obtained after exhaustive hydrolysis in multiple steps .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- Synthesis and Characterization: The synthesis of related compounds like 2-aryl-thiazolidine-4-carboxylic acids, involving (2S,4R) configurations, has been studied, with a focus on the stereoselectivity and crystal structure analysis of these compounds. This research contributes to understanding the properties and synthesis routes of similar compounds (Jagtap et al., 2016).
Applications in Peptide Synthesis
- Peptide Synthesis and NMR Analysis: Derivatives of (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline, which are structurally related to (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid, have been synthesized and used in peptide construction. These derivatives showed distinct conformational preferences and were sensitively detected by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Advanced Chemical Synthesis Techniques
- Stereocontrolled Synthesis: Research has been conducted on the stereocontrolled synthesis of related γ-branched amino acids, using techniques such as TiCl4 mediated addition, which could be relevant for the synthesis of compounds with similar structural configurations (D'aniello et al., 1996).
Medicinal Chemistry and Drug Development
- Potential in Anti-Cancer Research: Studies have shown that certain derivatives, like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids, which are structurally related to the compound , have significant anti-breast cancer activity. This suggests potential applications of similar compounds in medicinal chemistry and drug development (Jagtap et al., 2018).
Peptide Mimics and Conformational Studies
- Pyrrolizidinone Amino Acid Synthesis: Research on the synthesis of enantiopure pyrrolizidinone amino acids, which are related to (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid, has been conducted. These studies contribute to the development of peptide mimics and the exploration of conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYKPXMNWXZQH-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137763 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid | |
CAS RN |
470482-44-1 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470482-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)







